Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate is an organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of an ethyl ester group, a nitrobenzyl group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-nitrobenzyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 1-(3-Aminobenzyl)piperidine-4-carboxylic acid.
Hydrolysis: 1-(3-Nitrobenzyl)piperidine-4-carboxylic acid.
Scientific Research Applications
Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various piperidine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential pharmacological properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological receptors or enzymes. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 1-(3-nitrobenzyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Used in the synthesis of receptor agonists and antagonists.
Ethyl N-Boc-piperidine-4-carboxylate: Used in palladium-catalyzed α-arylation reactions.
The uniqueness of this compound lies in its nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 1-[(3-nitrophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(18)13-6-8-16(9-7-13)11-12-4-3-5-14(10-12)17(19)20/h3-5,10,13H,2,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBJPCXWAAKYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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